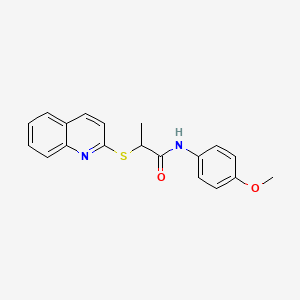
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as QNZ, is a chemical compound that has been studied extensively for its potential use in scientific research. QNZ belongs to a class of compounds called quinolines, which have been shown to have various biological activities.
作用机制
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. By inhibiting NF-κB, this compound can reduce inflammation and inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells, making it useful for studying intracellular processes. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, this compound can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide. One area of interest is the development of new this compound derivatives with improved properties, such as increased solubility and reduced off-target effects. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory and cancerous diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells makes it a potential candidate for the treatment of inflammatory and cancerous diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide involves the reaction of 4-methoxybenzaldehyde with 2-mercaptoquinoline in the presence of a base and a catalyst. The resulting product is then reacted with 2-bromoethylamine hydrobromide to yield this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has been studied extensively for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13(19(22)20-15-8-10-16(23-2)11-9-15)24-18-12-7-14-5-3-4-6-17(14)21-18/h3-13H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLBAWJYSZRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
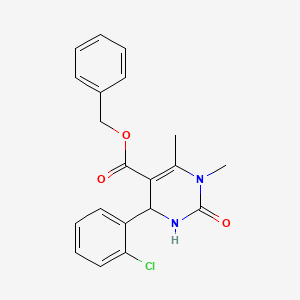

![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
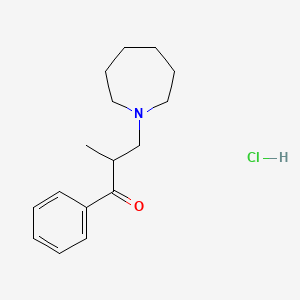
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
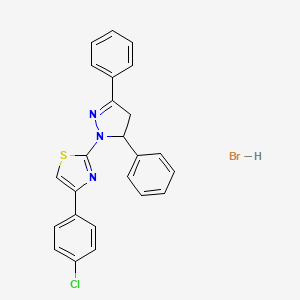
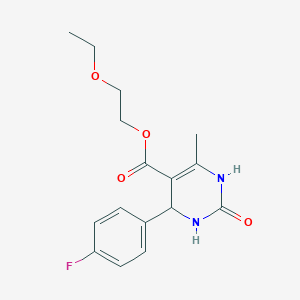

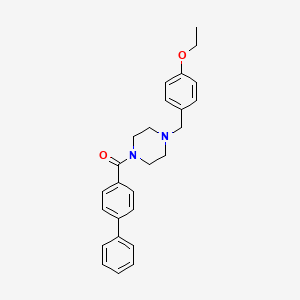
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)